molecular formula C19H26N6O4S B2864074 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1226438-61-4

2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2864074
CAS No.: 1226438-61-4
M. Wt: 434.52
InChI Key: KNUPNUROMGEKLT-UHFFFAOYSA-N
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Description

2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H26N6O4S and its molecular weight is 434.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been synthesized for various scientific applications, including the study of their cytotoxic activities. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion into pyrazolo[1,5-a]pyrimidine derivatives has been explored. These compounds were characterized by spectral data and evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Development of Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, have shown significant anti-inflammatory and analgesic activities. These compounds have been synthesized and tested for their cyclooxygenase inhibition and analgesic properties, presenting a potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Exploration of Antimicrobial Activities

The synthesis of new pyridine derivatives has been reported, with these compounds being evaluated for their in vitro antimicrobial activity. These studies aim to discover new antimicrobial agents that can be effective against various bacterial and fungal strains, contributing to the ongoing search for novel therapeutic options (Patel, Agravat, & Shaikh, 2011).

Antiviral Research

Triazenopyrazole derivatives have been synthesized and tested for their potential as HIV-1 inhibitors. This research highlights the exploration of pyrazole-based compounds in the development of new antiviral drugs, showing moderate activity against HIV-1 in some cases (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Investigation of Antitumor and Antimicrobial Activities

Enaminones, serving as building blocks, have been utilized to synthesize substituted pyrazoles with demonstrated antitumor and antimicrobial activities. This research avenue explores the utility of pyrazole derivatives in addressing diseases caused by tumor growth and microbial infections, showcasing the versatility of these compounds in medicinal chemistry (Riyadh, 2011).

Properties

IUPAC Name

2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4S/c1-11-14(18(28)23(2)3)30-19(20-11)21-15(26)12-6-8-25(9-7-12)17(27)13-10-24(4)22-16(13)29-5/h10,12H,6-9H2,1-5H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUPNUROMGEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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